1-Azabicyclo[3.2.1]octane-5-carboxaldehyde
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Overview
Description
1-Azabicyclo[3.2.1]octane-5-carboxaldehyde is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures are of significant interest in the field of drug discovery due to their unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[3.2.1]octane-5-carboxaldehyde typically involves the construction of the bicyclic scaffold through various synthetic methodologies. One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane core, which can be achieved through stereoselective transformations starting from acyclic precursors . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.2.1]octane-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-Azabicyclo[3.2.1]octane-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octane-5-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have a wide array of biological activities.
Uniqueness: 1-Azabicyclo[3.2.1]octane-5-carboxaldehyde is unique due to its specific structural features and the presence of the aldehyde functional group. This makes it particularly useful in certain synthetic and biological applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-azabicyclo[3.2.1]octane-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-8-2-1-4-9(6-8)5-3-8/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBLBPGNJYNYEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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